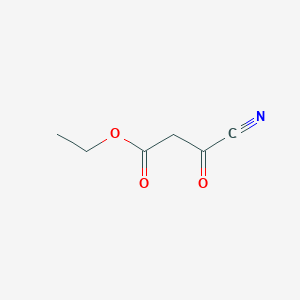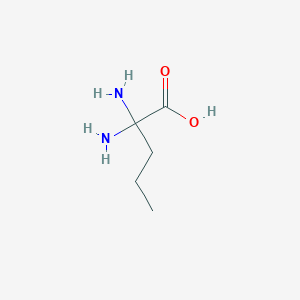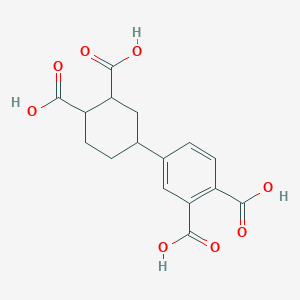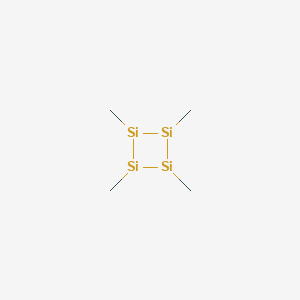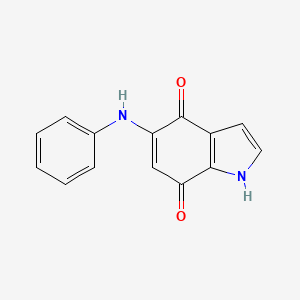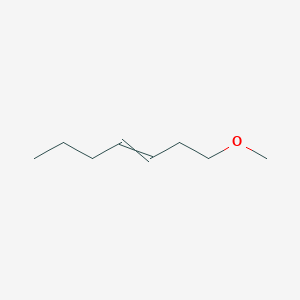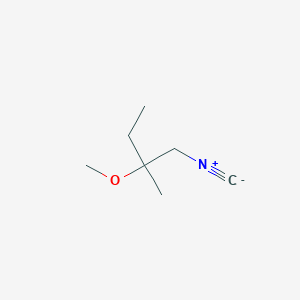
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is a complex organic compound with a unique structure characterized by a cyclooctadecane ring substituted with four methyl groups and two ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by methylation and oxidation steps to introduce the methyl groups and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism by which 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
類似化合物との比較
Similar Compounds
Cyclooctadecane-1,2-dione: Lacks the methyl substitutions, resulting in different chemical and physical properties.
3,3,18,18-Tetramethylcyclooctadecane:
Uniqueness
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is unique due to the presence of both methyl groups and ketone functionalities, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
139176-07-1 |
|---|---|
分子式 |
C22H40O2 |
分子量 |
336.6 g/mol |
IUPAC名 |
3,3,18,18-tetramethylcyclooctadecane-1,2-dione |
InChI |
InChI=1S/C22H40O2/c1-21(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(3,4)20(24)19(21)23/h5-18H2,1-4H3 |
InChIキー |
AGJRLWIJQUQEDV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCCCCCCCCCCC(C(=O)C1=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
